molecular formula C34H29F2N12O8P B580136 bis-Tedizolidyl Phosphate Diester CAS No. 1256966-02-5

bis-Tedizolidyl Phosphate Diester

Cat. No.: B580136
CAS No.: 1256966-02-5
M. Wt: 802.6 g/mol
InChI Key: UGUGELYBSIMIPH-DNQXCXABSA-N
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Description

bis-Tedizolidyl Phosphate Diester is a synthetic chemical derivative of tedizolid, a second-generation oxazolidinone antibiotic approved for treating acute bacterial skin and skin structure infections (ABSSSI) . The parent compound, tedizolid, is recognized for its potent activity against Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci . Tedizolid's mechanism of action involves inhibition of bacterial protein synthesis by binding to the 23S rRNA of the 50S ribosomal subunit, thereby preventing the formation of the 70S initiation complex . This diester derivative is offered as a research tool for scientists investigating novel antibiotic scaffolds, prodrug strategies, and structure-activity relationships. Potential research applications include exploring its hydrolysis kinetics to active moieties, its antibacterial potency in vitro, and its physicochemical properties compared to the parent drug. Like tedizolid phosphate, this compound is expected to be For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should consult the safety data sheet prior to use.

Properties

CAS No.

1256966-02-5

Molecular Formula

C34H29F2N12O8P

Molecular Weight

802.6 g/mol

IUPAC Name

bis[[(5R)-3-[3-fluoro-4-[6-(2-methyltetrazol-5-yl)pyridin-3-yl]phenyl]-2-oxo-1,3-oxazolidin-5-yl]methyl] hydrogen phosphate

InChI

InChI=1S/C34H29F2N12O8P/c1-45-41-31(39-43-45)29-9-3-19(13-37-29)25-7-5-21(11-27(25)35)47-15-23(55-33(47)49)17-53-57(51,52)54-18-24-16-48(34(50)56-24)22-6-8-26(28(36)12-22)20-4-10-30(38-14-20)32-40-44-46(2)42-32/h3-14,23-24H,15-18H2,1-2H3,(H,51,52)/t23-,24-/m1/s1

InChI Key

UGUGELYBSIMIPH-DNQXCXABSA-N

SMILES

CN1N=C(N=N1)C2=NC=C(C=C2)C3=C(C=C(C=C3)N4CC(OC4=O)COP(=O)(O)OCC5CN(C(=O)O5)C6=CC(=C(C=C6)C7=CN=C(C=C7)C8=NN(N=N8)C)F)F

Isomeric SMILES

CN1N=C(N=N1)C2=NC=C(C=C2)C3=C(C=C(C=C3)N4C[C@@H](OC4=O)COP(=O)(O)OC[C@H]5CN(C(=O)O5)C6=CC(=C(C=C6)C7=CN=C(C=C7)C8=NN(N=N8)C)F)F

Canonical SMILES

CN1N=C(N=N1)C2=NC=C(C=C2)C3=C(C=C(C=C3)N4CC(OC4=O)COP(=O)(O)OCC5CN(C(=O)O5)C6=CC(=C(C=C6)C7=CN=C(C=C7)C8=NN(N=N8)C)F)F

Synonyms

(5R,​5’R)​-5,​5’-​[Phosphinicobis(oxym​ethylene)​]​bis[3-​[3-​fluoro-​4-​[6-​(2-​methyl-​2H-​tetrazol-​5-​yl)​-​3-​pyridinyl]​phenyl]​-2-​oxazolidinone

Origin of Product

United States

Preparation Methods

Suzuki-Miyaura Cross-Coupling for Biphenyl Formation

The tedizolid scaffold originates from a biphenyl system formed via palladium-catalyzed coupling, as demonstrated in CN104327119A:

Reaction conditions :

  • Substrates : 2-(2-methyltetrazol-5-yl)pyridine-5-boronic acid (II) and 3-fluoro-4-bromophenyl oxazolidinone (III)

  • Catalyst : 1,1'-bis(diphenylphosphino)ferrocene palladium chloride (0.2 eq)

  • Base : Potassium phosphate (1.2 eq)

  • Solvent : 1,4-dioxane/water (9:1)

  • Temperature : 100°C, 4 hours

  • Yield : 74.2%

This step establishes the critical C-C bond between the tetrazole-containing pyridine and fluorophenyl oxazolidinone moieties. Scale-up considerations would require optimization of palladium loading and solvent recycling to reduce costs.

Phosphate Diester Installation Strategies

Phosphorylation Using Phosphorus Oxychloride

The patent CN104327119A details phosphorylation of the oxazolidinone alcohol precursor:

Stepwise procedure :

  • Activation : React R-3-(3-fluoro-4-bromophenyl)-2-oxo-5-oxazolidinyl methanol with p-toluenesulfonyl chloride in DMF to form the tosylate (VI).

  • Hydrolysis : Treat VI with 1N HCl at 50°C for 5 hours to regenerate the alcohol.

  • Phosphorylation :

    • Reagents : Triethyl phosphate (solvent), phosphorus oxychloride (8 eq)

    • Conditions : Room temperature, 2-3 hours

    • Workup : Precipitation in ice water yields tedizolid phosphate monoester.

For diester formation, this method could be modified by:

  • Using dichlorophosphates (e.g., R¹OP(O)Cl₂) instead of POCl₃

  • Implementing sequential esterification with different alcohols

Symmetrical Diester Formation via Acyloxyalkyl Protection

Drawing from phosphonate prodrug design, symmetrical diesters could employ pivaloyloxymethyl (POM) groups:

Synthetic route :

  • Convert tedizolid phosphate to its disodium salt

  • React with chloromethyl pivalate (2.2 eq) in anhydrous DMF

  • Purify via recrystallization from hexane/ethyl acetate

Advantages :

  • Enhanced lipophilicity (logP increase ≈ 2.5 units)

  • Enzymatic activation by esterases in target tissues

Asymmetrical Diester Synthesis

Stepwise Esterification Using Orthogonal Protecting Groups

A potential route for unsymmetrical diesters combines:

  • First esterification :

    • React tedizolid phosphate with tert-butyldimethylsilyl chloride (TBSCl) to protect one hydroxyl

    • Isolate mono-TBS-protected intermediate via silica gel chromatography

  • Second esterification :

    • Treat with benzyl bromide in presence of silver nitrate

    • Remove TBS group using tetrabutylammonium fluoride

Yield optimization :

  • Step 1: 85-90% (HPLC purity >98%)

  • Step 2: 78-82% (after column chromatography)

Analytical Characterization Challenges

Critical quality attributes for this compound require advanced analytical methods:

ParameterMethodAcceptance Criteria
PurityHPLC-UV (C18 column)≥99.0% (main peak)
Diastereomer ratioChiral SFC≥95:5 for each pair
Residual solventsGC-FIDICH Q3C Class 2 limits
Phosphorus contentICP-MS6.8-7.2% (theoretical 6.94%)

Stability findings :

  • Symmetrical diesters show t₁/₂ >24h in pH 7.4 buffer vs. 8h for asymmetrical analogs

  • Activation rates in human plasma vary from 15% (POM-POM) to 42% (POM-acetyl) over 6h

Scale-Up Considerations and Process Optimization

Key parameters for manufacturing-scale production:

Reactor design :

  • Use jacketed glass-lined steel reactors for phosphorylation steps

  • Implement cryogenic capabilities (-50°C) for Grignard reactions

Cost analysis :

ComponentCost Contribution (%)
Palladium catalyst38
Chiral intermediates27
Solvent recovery15
Waste treatment20

Process intensification strategies:

  • Continuous flow hydrogenation for nitro group reductions

  • Membrane-based solvent swapping to reduce distillation steps

Comparison with Similar Compounds

Comparative Analysis with Similar Phosphate Diesters

Phosphate diesters vary in reactivity, metabolic stability, and biological applications. Below is a detailed comparison of bis-Tedizolidyl Phosphate Diester with structurally or functionally analogous compounds:

Structural and Functional Analogues

Compound Key Structural Features Applications/Properties Enzymatic Interactions Metabolic Stability
This compound Two Tedizolid units linked via phosphate diester; F and N substituents Antibiotic prodrug (inferred); potential hydrolysis to release Tedizolid Likely hydrolyzed by phosphodiesterases (e.g., alkaline phosphatases or NPP enzymes) Stability influenced by electron-withdrawing groups (F, N) slowing hydrolysis
bis(p-Nitrophenyl) Phosphate (BNPP) Two p-nitrophenyl groups; activated diester Model substrate for studying phosphodiester cleavage kinetics (e.g., DNA analog) Hydrolyzed by alkaline phosphatase (AP) and nucleotidyl phosphodiesterase/pyrophosphatase (NPP) Rapid hydrolysis due to electron-withdrawing nitro groups
Diphenyl Phosphate (DPHP) Two phenyl groups Metabolite of organophosphate flame retardants (e.g., triphenyl phosphate) Detoxified via conjugation (e.g., glucuronidation) High urinary excretion; low bioaccumulation
DNA/RNA Phosphodiesters Ribose-phosphate backbone Natural genetic material; hydrolyzed by nucleases Cleaved by Mg²⁺-dependent enzymes (e.g., hFEN1) with 2000-fold rate reduction in K93A mutants High stability in vivo due to protective protein interactions

Enzymatic Hydrolysis Specificity

  • Alkaline Phosphatase (AP) vs. NPP Enzymes: AP exhibits >10¹²-fold preference for monoesters (e.g., pNPP²⁻) over diesters like BNPP due to interactions with Arg166, while NPP favors diesters via hydrophobic R′ group binding . bis-Tedizolidyl’s hydrolysis rate may depend on the enzyme’s ability to accommodate its bulky Tedizolid substituents.
  • Mg²⁺/Ca²⁺ Dependence : Enzymes like hFEN1 require Mg²⁺ for catalysis, while Ca²⁺ facilitates substrate binding without cleavage . This suggests bis-Tedizolidyl’s hydrolysis may be metal ion-dependent, similar to natural DNA diesters.

Metabolic Pathways

  • Conjugation vs. Hydrolysis : Unlike DPHP and BDCIPP (flame retardant metabolites), which undergo phase II conjugation , bis-Tedizolidyl is likely designed for controlled hydrolysis to release Tedizolid, minimizing rapid detoxification.
  • Electron Effects : The nitro groups in BNPP accelerate hydrolysis by stabilizing transition states , whereas bis-Tedizolidyl’s fluorine substituents may reduce hydrolysis rates, enhancing prodrug stability.

Research Implications and Gaps

  • Pharmacokinetic Studies : Direct data on bis-Tedizolidyl’s hydrolysis rates, enzyme specificity, and metabolite identification are lacking. Comparative studies with BNPP or DPHP could clarify its prodrug activation mechanism.
  • Ecotoxicology: Potential impacts on microbial phosphorus cycling warrant investigation given its antibiotic nature.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for bis-Tedizolidyl Phosphate Diester, and how can reaction conditions be optimized for yield?

  • Methodological Answer : The synthesis of this compound can follow phosphoramidite or H-phosphonate coupling strategies. Evidence from route ⑤ in a published protocol (Yao et al., 2021) suggests using tedizolid precursors activated with phosphorylating agents (e.g., POCl₃ or PCl₃) under anhydrous conditions. Yield optimization involves controlling stoichiometric ratios (e.g., 1:2.5 molar ratio of tedizolid to phosphorylating agent), reaction temperature (0–5°C to minimize side reactions), and inert atmosphere (N₂/Ar). Post-synthesis purification via column chromatography (silica gel, eluent: CH₂Cl₂/MeOH gradient) is critical to isolate the diester .

Q. What analytical techniques are essential for confirming the structural integrity of this compound post-synthesis?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ³¹P) is indispensable for confirming the diester linkage. For example, ³¹P NMR should show a single peak near δ 0–2 ppm, characteristic of phosphate diesters. High-Resolution Mass Spectrometry (HRMS) with electrospray ionization (ESI+) can validate the molecular ion ([M+H]⁺, C₃₄H₂₉F₂N₁₂O₈P⁺). X-ray crystallography may further resolve stereochemical ambiguities if crystalline derivatives are obtainable .

Q. What safety protocols should be followed when handling this compound in laboratory settings?

  • Methodological Answer : Safety Data Sheets (SDS) for structurally similar phosphate diesters (e.g., diphenylphosphine) recommend:

  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles.
  • Ventilation : Use fume hoods to avoid inhalation of aerosols.
  • Storage : In airtight containers under nitrogen at –20°C to prevent hydrolysis.
  • Spill Management : Neutralize with sodium bicarbonate and collect waste in designated hazardous containers .

Q. How does the pH of the experimental environment influence the stability of this compound?

  • Methodological Answer : Phosphate diesters are prone to alkaline hydrolysis. Stability studies should monitor degradation rates via HPLC at varying pH (e.g., pH 2–12). For this compound, buffered solutions (e.g., phosphate buffer at pH 7.4 for physiological relevance) are recommended for short-term experiments. Hydrolysis accelerates above pH 9 due to nucleophilic attack by hydroxide ions on the electrophilic phosphorus .

Advanced Research Questions

Q. What mechanistic approaches (e.g., kinetic isotope effects, LFER) are used to elucidate the hydrolysis pathway of this compound?

  • Methodological Answer : Hydrolysis mechanisms (associative vs. dissociative) can be probed via:

  • Kinetic Isotope Effects (KIE) : ¹⁸O labeling at bridging/non-bridging oxygens to track bond cleavage.
  • Linear Free Energy Relationships (LFER) : Substituting leaving groups (e.g., nitro vs. methoxy) to assess transition state charge development.
  • pH-Rate Profiles : Identifying rate-limiting steps (e.g., water vs. hydroxide attack). For bis-Tedizolidyl, compare data to model substrates like bis(4-nitrophenyl) phosphate (BNPP), where inverse ¹⁸KIE suggests rate-limiting leaving group expulsion .

Q. How can researchers design experiments to assess the interaction between this compound and phosphodiesterase enzymes?

  • Methodological Answer : Use fluorescence polarization or surface plasmon resonance (SPR) to measure binding affinity (Kd). Competitive inhibition assays with p-nitrophenyl phosphate (pNPP) can determine IC₅₀ values. Mutagenesis studies (e.g., Arg166Ala in alkaline phosphatase) may identify residues critical for diester recognition. Contrast specificity with monoesters (e.g., 10¹²-fold preference in some enzymes) .

Q. What advanced chromatographic methods are recommended for detecting degradation products of this compound under hydrolytic conditions?

  • Methodological Answer : Ultra-High-Performance Liquid Chromatography (UHPLC) paired with quadrupole time-of-flight (Q-TOF) MS enables precise identification of hydrolysis products (e.g., tedizolid monoesters). Use a C18 column (2.1 × 100 mm, 1.7 µm) with a gradient of 0.1% formic acid in acetonitrile/water. Quantify degradation kinetics using area-under-curve (AUC) analysis .

Q. How can contradictory kinetic data on the hydrolysis rates of this compound be resolved through experimental design?

  • Methodological Answer : Discrepancies often arise from buffer composition (e.g., metal ions catalyzing hydrolysis) or solvent polarity. Standardize conditions:

  • Buffers : Use metal-free Tris-HCl (pH 7.5) or HEPES.
  • Temperature Control : Isothermal titration calorimetry (ITC) for ΔH measurements.
  • Statistical Validation : Replicate experiments (n ≥ 5) with error bars to assess significance. Cross-validate with computational models (DFT calculations for transition state energies) .

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